![molecular formula C10H9ClF3NO2 B3038469 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate CAS No. 866018-08-8](/img/structure/B3038469.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate is a chemical compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, which enhances the potency of the drug .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the transmetalation of organoboron reagents with palladium (ii) complexes, is a common process in the synthesis of such compounds .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate are largely due to the unique physicochemical properties of the fluorine atom and the pyridine moiety
Cellular Effects
It is known that trifluoromethylpyridines, a group to which this compound belongs, play a role in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethyl acetate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of a base such as sodium hydride or potassium carbonate can promote the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are used.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with similar substituents but lacks the ethyl acetate moiety.
1-Chloro-3-iodo-5-(trifluoromethyl)benzene: Contains a benzene ring with similar substituents but differs in the ring structure.
Uniqueness: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate is unique due to the combination of its pyridine ring and the ethyl acetate group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(17-6(2)16)9-8(11)3-7(4-15-9)10(12,13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVLYFCACUQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


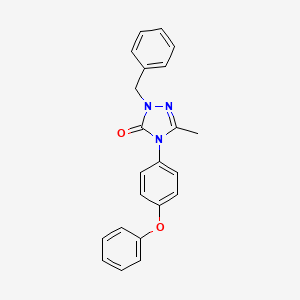
![4-(2,6-dimethylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038388.png)
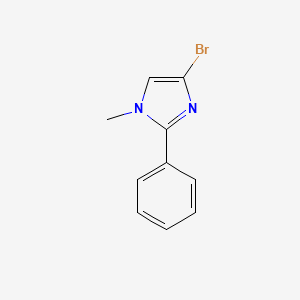
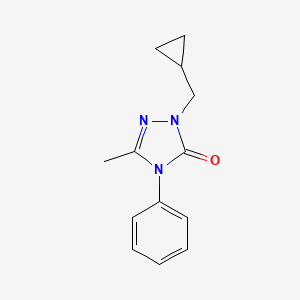
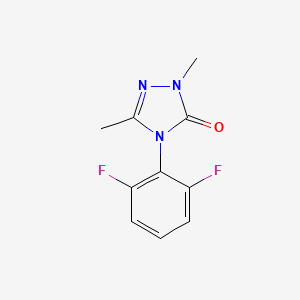
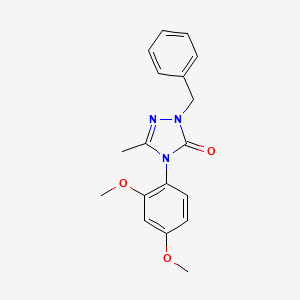
![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)
![5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3038399.png)
phenyl]ethylidene})amine](/img/structure/B3038402.png)
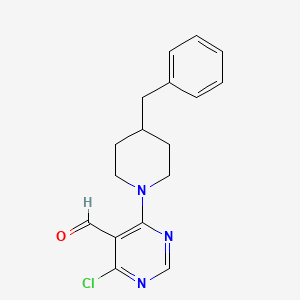
![3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B3038404.png)
![3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid](/img/structure/B3038406.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3038408.png)
![2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B3038409.png)
